molecular formula C22H28O3 B2883903 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 69367-31-3

4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B2883903
CAS No.: 69367-31-3
M. Wt: 340.463
InChI Key: ZJOASXAQGXPXKX-UHFFFAOYSA-N
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Description

4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a nonyloxy (C₉H₁₉O) substituent at the 4'-position and a carboxylic acid group at the 4-position. The nonyloxy chain introduces significant hydrophobicity, which influences solubility, crystallinity, and self-assembly properties. This compound is structurally related to other biphenyl carboxylic acids, which are widely used in medicinal chemistry, metal-organic frameworks (MOFs), and organic synthesis .

Properties

IUPAC Name

4-(4-nonoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-2-3-4-5-6-7-8-17-25-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(23)24/h9-16H,2-8,17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOASXAQGXPXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Esterification: The initial step involves the esterification of 4-hydroxybiphenyl with nonanoic acid to form 4-(nonyloxy)biphenyl.

    Oxidation: The 4-(nonyloxy)biphenyl is then oxidized to introduce the carboxylic acid group, resulting in the formation of 4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The nonyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.

Major Products

    Oxidation: Further oxidation can produce biphenyl-4,4’-dicarboxylic acid.

    Reduction: Reduction can yield 4’-(Nonyloxy)[1,1’-biphenyl]-4-methanol or 4’-(Nonyloxy)[1,1’-biphenyl]-4-aldehyde.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.

    Biology: The compound’s liquid crystalline properties make it useful in the study of biological membranes and other structures.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of liquid crystal displays (LCDs) and other electronic devices due to its unique properties.

Mechanism of Action

The mechanism of action of 4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways:

    Liquid Crystalline Properties: The compound’s ability to form liquid crystalline phases is due to the alignment of its biphenyl core and the flexibility of the nonyloxy chain.

    Molecular Targets: It interacts with other molecules in liquid crystal displays, contributing to the alignment and stability of the liquid crystal phase.

    Pathways: The compound’s effects are mediated through its influence on the physical properties of the materials it is incorporated into.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 4'-position critically determines the compound’s electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Key Properties of 4'-Substituted Biphenyl-4-carboxylic Acids
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Applications
4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid Nonyloxy (C₉H₁₉O) ~340.46 High hydrophobicity, potential for self-assembly Suzuki coupling, etherification MOFs, surfactants (inferred)
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid Nitro (NO₂) 243.22 Electron-withdrawing, increased acidity Multi-step synthesis Immunomodulatory agents
4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid Chloro (Cl) 232.66 Moderate acidity, halogen interactions Halogenation/Suzuki coupling Intermediate in synthesis
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid Methyl (CH₃) 212.24 Improved solubility, lower acidity Suzuki coupling NMR studies
4'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid Benzyloxy (C₆H₅CH₂O) 304.34 Aromatic ether, higher melting point Etherification Unspecified
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase the acidity of the carboxylic acid group compared to electron-donating substituents (e.g., nonyloxy, methyl) .
  • Solubility: The nonyloxy chain enhances hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents. Methyl and benzyloxy substituents balance hydrophobicity and crystallinity .
  • Synthesis: Most analogs are synthesized via Suzuki-Miyaura cross-coupling or direct functionalization (e.g., nitration, halogenation). The nonyloxy group may require etherification steps using brominated intermediates .
Medicinal Chemistry
  • Nitro Derivatives: 4'-Nitro analogs are intermediates in immunomodulatory and anticancer agents. For example, compound NSC 368390 (a quinolinecarboxylic acid with a biphenyl group) showed potent antitumor activity against human colon carcinomas .
  • Chloro and Methyl Derivatives : Used as synthetic intermediates due to their stability and ease of further functionalization .
Materials Science
  • MOFs: Biphenyl carboxylic acids with rigid substituents (e.g., nitro, acetyl) form stable MOFs with luminescent properties . The nonyloxy group’s flexibility may enable tunable porosity in self-assembled structures.
  • Luminescence : Derivatives like H₃L (a tripodal biphenyl carboxylic acid) exhibit blue-purple emission, useful in optoelectronic applications .

Biological Activity

4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl backbone with a nonyl ether substitution and a carboxylic acid functional group. This structure contributes to its amphiphilic nature, which may influence its interaction with biological membranes.

Research indicates that compounds with similar structures often act as modulators of G protein-coupled receptors (GPCRs), which are critical in various signaling pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but potential pathways include:

  • Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators at GPCRs, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .
  • Cytotoxic Effects : Some studies suggest that biphenyl derivatives can exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and disruption of cellular signaling pathways .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description References
Anticancer Activity Induces apoptosis in cancer cell lines; potential use in chemotherapy regimens. ,
Anti-inflammatory Effects Modulates inflammatory pathways; reduces cytokine production in vitro.
Neuroprotective Properties Potential to protect neuronal cells from oxidative stress; may enhance cognitive function.
G Protein-Coupled Receptor Modulation Acts on GPCRs, influencing various physiological responses including pain perception. ,

Case Studies

Several studies have investigated the biological effects of compounds structurally similar to this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of biphenyl derivatives on A2780 ovarian cancer cells. Results indicated significant cell death at concentrations exceeding 50 µg/mL, suggesting that these compounds could serve as leads for developing new anticancer agents .
  • Neuroprotective Study : Research focusing on neuroprotection demonstrated that certain biphenyl derivatives could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended handling precautions for 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for handling solids or solutions to minimize inhalation risks .
  • Storage : Store in a cool, dry place (<25°C) away from incompatible materials (strong acids/bases, oxidizing agents) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize this compound with optimal yield?

  • Methodological Answer :

  • Step 1 : Utilize Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the nonyloxy group to the biphenyl core. Catalysts like Pd(PPh₃)₄ in a DMF/water solvent system (80°C, 24h) are effective .
  • Step 2 : Hydrolyze the ester intermediate (e.g., methyl ester) using NaOH in ethanol/water (reflux, 6h) to yield the carboxylic acid .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol for high purity (>95%) .
  • Yield Optimization : Monitor reaction progress via TLC and adjust catalyst loading (1–5 mol%) or reaction time to mitigate side products .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm biphenyl connectivity and nonyloxy chain integration. Key signals: δ 8.0–7.2 ppm (aromatic protons), δ 4.0 ppm (OCH₂), δ 1.8–0.8 ppm (nonyl chain) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aryl ether C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (theoretical m/z for C₂₂H₂₆O₃: 362.1882) .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Contradiction Analysis : While SDS data indicates stability under normal conditions , incompatibility with strong acids/bases suggests pH-dependent degradation.
  • Experimental Validation :

Prepare buffered solutions (pH 1–13) and incubate the compound (25°C, 24h).

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

Identify degradation products (e.g., biphenyl fragments) using LC-MS .

  • Mitigation : Use neutral buffers (pH 6–8) for biological assays or derivatize the carboxylic acid to esters for acidic/basic environments .

Q. What strategies optimize selective functionalization at the biphenyl moiety for targeted applications?

  • Methodological Answer :

  • Site-Specific Modifications :
  • Electrophilic Aromatic Substitution : Introduce halogens (Br, I) at the para position using NBS or I₂/HNO₃ under controlled conditions .
  • Cross-Coupling : Employ Sonogashira or Buchwald-Hartwig reactions to install alkynes or amines, respectively, using Pd catalysts .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (CH₂N₂) to prevent interference during reactions .
  • Analytical Confirmation : Use NOESY NMR to confirm regioselectivity and X-ray crystallography for structural validation .

Q. What experimental approaches validate the biological activity of derivatives in medicinal chemistry contexts?

  • Methodological Answer :

  • In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or estrogen receptors .
  • In Vitro Assays :

Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .

Enzyme Inhibition : Monitor COX-2 activity via fluorometric kits (e.g., Cayman Chemical) .

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ester derivatives, halogen-substituted) and correlate substituents with bioactivity trends .

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